molecular formula C25H21ClN2O B4557941 7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide

7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B4557941
M. Wt: 400.9 g/mol
InChI Key: CHIIWWFEJHCHNV-UHFFFAOYSA-N
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Description

7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide is an organic compound with a complex structure, characterized by the presence of a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This includes the selection of appropriate solvents, temperatures, and catalysts to ensure efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide include other quinoline derivatives with various substitutions. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O/c1-16-8-10-18(11-9-16)15-27-25(29)21-14-23(19-6-4-3-5-7-19)28-24-17(2)22(26)13-12-20(21)24/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIIWWFEJHCHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide
7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide
7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide
7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide
7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide
7-chloro-8-methyl-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide

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